C2 Dihydroceramide

Description

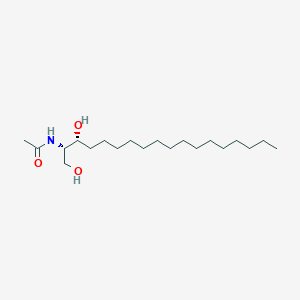

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGESKKUOMBCT-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156452 | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-64-6 | |

| Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C2 Dihydroceramide in Apoptosis: An In-depth Technical Guide on its Core Regulatory Role

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids, particularly ceramide and its precursor dihydroceramide (B1258172), are critical signaling molecules that collectively function as a rheostat to determine cell fate. While the pro-apoptotic role of ceramide is well-established, the function of dihydroceramide has historically been considered inert. This technical guide provides a comprehensive analysis of C2-dihydroceramide (C2-dhCer), a cell-permeable synthetic analog, and its role in apoptosis. The central finding is that C2-dihydroceramide, which lacks the C4-C5 trans-double bond characteristic of ceramide, does not induce apoptosis and, critically, acts as a potent antagonist of ceramide-induced cell death.[1][2][3] Its primary mechanism of action is the direct inhibition of ceramide channel formation in the mitochondrial outer membrane, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.[4][5] This document details the molecular pathways, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to fully elucidate the function of C2-dihydroceramide as a negative regulator of apoptosis.

The Ceramide/Dihydroceramide Rheostat in Apoptosis

Sphingolipid metabolism produces a diverse array of bioactive lipids that regulate cellular processes. At a key regulatory node lies the conversion of dihydroceramide (dhCer) to ceramide (Cer), a reaction catalyzed by the enzyme dihydroceramide desaturase (DEGS).[4][6] This conversion introduces a C4-C5 trans-double bond into the sphingoid backbone, a structural change that fundamentally alters the molecule's biological activity.[3][7]

-

Ceramide (Cer): Widely recognized as a tumor-suppressive lipid and a second messenger in the induction of apoptosis in response to cellular stresses like chemotherapy, radiation, and death receptor signaling.[6][8]

-

Dihydroceramide (dhCer): Traditionally viewed as an inactive precursor to ceramide. However, recent evidence indicates it can actively oppose ceramide's functions and may have distinct signaling roles in processes like autophagy.[2][4][9]

The cellular ratio of ceramide to dihydroceramide can therefore act as a rheostat, where a shift towards ceramide promotes apoptosis, while an accumulation of dihydroceramide can inhibit this process.[4] This guide focuses specifically on the short-chain, cell-permeable analog, C2-dihydroceramide, which is an invaluable tool for studying these opposing functions.

C2-Dihydroceramide: A Non-Apoptotic Analog and Competitive Inhibitor

Numerous studies have established a clear dichotomy between the effects of C2-ceramide and C2-dihydroceramide on cell viability. While C2-ceramide is a potent inducer of apoptosis across a wide range of cell types, C2-dihydroceramide consistently fails to trigger cell death and is often used as a negative control in experiments.[1][2][7][9] This fundamental difference underscores the critical importance of the C4-C5 double bond for the pro-apoptotic activity of ceramide.[3]

Core Mechanism: Inhibition of Mitochondrial Channel Formation

The primary mechanism by which C2-ceramide induces apoptosis is through its ability to self-assemble into large, protein-permeable channels within the mitochondrial outer membrane.[10][11] These channels facilitate the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm, which is a key initiating event in the intrinsic apoptotic cascade.[10][12]

C2-dihydroceramide's antagonistic role is executed at this critical step. It directly interferes with the formation of these ceramide channels, effectively preventing mitochondrial outer membrane permeabilization (MOMP).[4][5] Studies have shown that both short-chain (C2) and long-chain dihydroceramides can inhibit ceramide-induced permeabilization, suggesting a conserved biophysical mechanism.[4] This inhibition is not passive; dihydroceramide actively hinders the molecular interactions required for ceramide molecules to form a stable pore.

| Parameter | Observation | Cell/System Type | Reference |

| C2-Ceramide (29 nmol) | Induces rapid permeabilization of the mitochondrial outer membrane. | Isolated Mitochondria | [5] |

| C2-Dihydroceramide | Inhibits C2-ceramide-induced permeabilization by approximately 95%. | Isolated Mitochondria | [4] |

| C16-Dihydroceramide | Inhibits C16-ceramide-induced permeabilization by approximately 51%. | Isolated Mitochondria | [4] |

Impact on Downstream Apoptotic Signaling

By preventing the initial mitochondrial events, C2-dihydroceramide effectively blocks the entire downstream apoptotic signaling cascade that is normally triggered by C2-ceramide.

-

Caspase Activation: C2-ceramide treatment leads to the proteolytic processing and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[13][14][15] In contrast, cells treated with C2-dihydroceramide show no significant caspase activation, which is consistent with the lack of cytochrome c release.[13]

-

Akt/mTOR Survival Pathway: The pro-survival Akt/mTOR pathway is a known target of ceramide. C2-ceramide treatment often leads to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[16][17] C2-dihydroceramide does not exert this inhibitory effect, and cells maintain their pro-survival signaling.[18]

-

DNA Fragmentation: A hallmark of late-stage apoptosis is the internucleosomal fragmentation of DNA. C2-ceramide (at concentrations of 0.6 to 5 µM) effectively induces this process, while C2-dihydroceramide does not.[1][3]

| Cell Line | C2-Ceramide Concentration | C2-Dihydroceramide Concentration | Outcome | Reference |

| HSC-I (Squamous Cell Carcinoma) | Dose-dependent | Not specified | C2-Cer induced apoptosis; C2-dhCer did not. | [1] |

| HL-60 (Leukemia) | Not specified | Not specified | C2-Cer induced apoptosis; C2-dhCer did not inhibit cell growth. | [2][9] |

| Cardiomyocytes | 40 µM | 40 µM | C2-Cer induced apoptosis markers; C2-dhCer did not. | [19] |

| IM-FEN (Enteric Neurons) | 25 µM | 25 µM | C2-Cer induced cytotoxicity and caspase 3/7 activity; C2-dhCer had no significant effect. | [20] |

Emerging Roles: Autophagy and ER Stress

While C2-dihydroceramide is inert in the context of direct apoptosis induction, the broader class of dihydroceramides is now understood to have distinct biological functions, particularly in regulating autophagy and endoplasmic reticulum (ER) stress.[2][9] The accumulation of endogenous dihydroceramides, often induced by inhibiting the DEGS enzyme, can trigger a robust autophagic response.[18][21] This response can be either cytoprotective, allowing cells to adapt to stress, or can lead to a non-apoptotic form of programmed cell death.[18][21] This suggests that while C2-dhCer does not engage the primary apoptotic machinery, it may modulate other cell fate pathways, a crucial consideration for therapeutic development.

Experimental Protocols

Accurate investigation of C2-dihydroceramide's role requires robust and well-controlled experimental procedures. Below are methodologies for key assays.

Protocol 6.1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

-

Cell Culture and Treatment: Plate cells (e.g., HL-60, HCT116) at a density of 1x10^6 cells/mL. Treat with desired concentrations of C2-ceramide (e.g., 20-50 µM), C2-dihydroceramide (as a negative control), and a vehicle control (e.g., DMSO) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry.

-

Interpretation: Annexin V-positive/PI-negative cells are early apoptotic. Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Protocol 6.2: Mitochondrial Outer Membrane Permeability (Cytochrome c Release)

-

Mitochondria Isolation: Isolate mitochondria from untreated rat liver or cultured cells using differential centrifugation with a mitochondria isolation buffer (e.g., containing 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Permeability Assay: Resuspend isolated mitochondria in a reaction buffer. Add C2-ceramide or C2-dihydroceramide. To assess inhibition, pre-incubate with C2-dihydroceramide before adding C2-ceramide.

-

Cytochrome c Monitoring: Add a small amount of reduced cytochrome c to the suspension. Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.[10]

-

Interpretation: A stable absorbance indicates an intact outer membrane. A rapid decrease in absorbance indicates permeabilization, as the added cytochrome c is oxidized by the exposed complex IV of the electron transport chain.

-

Protocol 6.3: Western Blot Analysis of Caspase-3 Cleavage

-

Cell Lysis: Following treatment (as in 6.1), lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Interpretation: The presence of the cleaved (active) form of caspase-3 (~17/19 kDa fragments) in C2-ceramide-treated samples, and its absence in C2-dihydroceramide-treated samples, confirms the differential effect on apoptosis execution.

-

Conclusion and Future Directions

The evidence overwhelmingly defines C2-dihydroceramide not as a passive precursor but as a key negative regulator in the context of ceramide-induced apoptosis. Its inability to induce apoptosis, coupled with its capacity to actively inhibit the pro-apoptotic functions of C2-ceramide at the mitochondrial level, highlights the critical role of the C4-C5 trans-double bond in sphingolipid signaling. For researchers and drug developers, C2-dihydroceramide serves as an essential negative control and a tool to probe the specific mechanisms of ceramide-mediated cell death.

Future research should focus on:

-

Acyl-Chain Specificity: Investigating whether the inhibitory effects of dihydroceramides vary based on their fatty acid chain length and the implications for specific ceramide synthase (CerS) isoforms.

-

Autophagy Modulation: Elucidating the precise mechanisms by which dihydroceramide accumulation triggers autophagy and determining the contexts in which this response is cytoprotective versus cytotoxic.

-

Therapeutic Potential: Exploring the use of DEGS inhibitors, which elevate endogenous dihydroceramides, as a strategy to protect healthy tissues from ceramide-mediated apoptosis during chemotherapy or to modulate cell death pathways in diseases characterized by excessive apoptosis.

References

- 1. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Programmed cell death induced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 13. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspases mediate C2-ceramide-induced apoptosis of the human oligodendroglial cell line, MO3.13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis in chicken oviduct cells by C2-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the C2 Dihydroceramide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, once considered biologically inert precursors to ceramides, are now emerging as bioactive lipids with distinct signaling roles. C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine), the saturated analog of the well-studied C2 ceramide, has been instrumental in delineating the structural requirements for ceramide-mediated signaling. While historically employed as a negative control due to its inability to induce apoptosis or cell cycle arrest, recent evidence has illuminated a primary signaling role for C2 dihydroceramide in the induction of autophagy. This technical guide provides a comprehensive overview of the this compound signaling pathway, focusing on its core mechanism in autophagy induction. It contrasts this pathway with the established signaling cascades of C2 ceramide to highlight the critical role of the 4,5-trans double bond in determining cellular fate. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and uses visualizations to illustrate the core signaling pathways.

Introduction: The Significance of Saturation in Sphingolipid Signaling

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and cell death.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule whose acyl chain length and saturation status dictate its biological function.

This compound is structurally identical to C2 ceramide, a widely used cell-permeable ceramide analog, with one critical exception: it lacks the 4,5-trans double bond in its sphingoid backbone.[2] This single structural difference dramatically alters its biological activity. For decades, studies have shown that unlike C2 ceramide, this compound fails to induce apoptosis or inhibit cell proliferation in numerous cell lines, establishing its role as an essential negative control.[2][3] This has unequivocally demonstrated that the 4,5-trans double bond is necessary for the canonical pro-apoptotic and anti-proliferative functions of ceramide.[3]

However, the characterization of this compound as merely an "inactive" lipid has evolved. A growing body of research now indicates that dihydroceramides, including the C2 analog, possess their own unique bioactivity, primarily centered on the induction of autophagy.[4][5] This guide will delve into the known signaling mechanisms of this compound, focusing on this emerging role.

Core Signaling Pathway: Dihydroceramide-Induced Autophagy

The most well-documented signaling role for dihydroceramides is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This process is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The accumulation of dihydroceramides, either through the application of exogenous short-chain analogs like this compound or through the inhibition of dihydroceramide desaturase (DES), the enzyme that converts dihydroceramide to ceramide, triggers a signaling cascade leading to autophagosome formation.[4][6]

The proposed mechanism involves the following key steps:

-

ER Stress: An increase in the dihydroceramide-to-ceramide ratio within the endoplasmic reticulum (ER) is thought to induce ER stress.[4]

-

mTORC1 Inhibition: The resulting ER stress leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy. The inhibition of the Akt/mTORC1 axis is a key convergence point for various autophagic stimuli.[4]

-

Autophagosome Formation: Inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes, which sequester cytoplasmic cargo for degradation.

This pathway highlights a distinct mechanism of action for dihydroceramides, positioning them as regulators of cellular homeostasis and survival, in contrast to the pro-death signaling of ceramides.

Contrasting Pathways: Apoptosis and Cell Cycle Arrest

To fully appreciate the unique signaling of this compound, it is essential to contrast it with the well-established pathways of C2 ceramide.

C2 Ceramide-Induced Apoptosis

C2 ceramide is a potent inducer of apoptosis. Its signaling cascade involves the activation of protein phosphatases, which in turn dephosphorylate and inactivate pro-survival kinases like Akt. This disruption of survival signaling, coupled with direct effects on mitochondrial membrane potential, leads to the activation of the caspase cascade and programmed cell death.

C2 Ceramide-Induced Cell Cycle Arrest

C2 ceramide can also induce cell cycle arrest, typically at the G1/S transition. This is mediated by the induction of cyclin-dependent kinase (CDK) inhibitors like p21, which leads to the hypophosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Quantitative Data

Quantitative data directly comparing the effects of this compound and C2 ceramide are crucial for experimental design. The following tables summarize findings from the literature.

Table 1: Comparative Effects of this compound vs. C2 Ceramide on Cell Viability and Apoptosis

| Cell Line | Compound | Concentration | Time (hours) | Effect on Viability | Apoptosis Induction | Reference |

| HSC-3 | C2 Ceramide | 10-100 µM | 24, 48, 72 | Dose-dependent decrease | Yes (Caspase-3/7 activation) | [7] |

| A549 & PC9 | C2 Ceramide | 50-200 µM | 12, 24, 36 | Dose & time-dependent decrease | Yes (Caspase-3 activation) | [8] |

| HL-60 | This compound | Not specified | Not specified | No inhibition of cell growth | No | [3] |

| HCT116 & HT-29 | This compound | Not specified | Not specified | No effect on proliferation | No | [3] |

Table 2: Data on Dihydroceramide-Mediated Autophagy

| Method of DHCer Increase | Cell Line | Key Molecular Event | Outcome | Reference |

| DES1 Inhibition (GT-11) | U87MG Glioma | LC3-II increase | Cytotoxic Autophagy | [9] |

| Δ9-THC Treatment | Glioma Cells | Increased Dihydroceramide:Ceramide ratio | Autophagy-mediated cell death | [10] |

| DES1 Inhibition (Fenretinide) | Neuroblastoma | Accumulation of endogenous dihydroceramides | Cell cycle arrest at G0/G1 | [4] |

| γ-tocotrienol | Prostate Cancer | Increased intracellular dihydroceramide | Autophagy and early apoptosis | [11][12] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Researchers should optimize concentrations and time points for their specific cell model.

Protocol: Assessment of Autophagy by LC3-II Western Blotting

This protocol is used to measure the conversion of LC3-I (cytosolic) to LC3-II (autophagosome-associated), a hallmark of autophagy. An increase in the LC3-II/β-actin ratio indicates an increase in autophagosome number.

Materials:

-

This compound (and C2 ceramide as a control)

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting equipment

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treat cells with desired concentrations of this compound (e.g., 10-50 µM) for various time points (e.g., 6, 12, 24 hours). Include untreated, vehicle-treated, and C2 ceramide-treated wells as controls.

-

Autophagic Flux Control: For a robust analysis, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment. This will reveal if the LC3-II accumulation is due to increased synthesis or blocked degradation.[13]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3 antibody (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody (typically 1:5000) as a loading control.

-

-

Analysis:

Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

This compound (and C2 ceramide as a control)

-

Cell culture reagents

-

PBS (Phosphate-Buffered Saline)

-

Ice-cold 70% Ethanol (B145695)

-

PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed approximately 1x10^6 cells in 10 cm dishes.

-

Treat cells with this compound and controls for a desired time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

-

Transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with 5 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate red channel (e.g., PE-Texas Red).

-

Collect at least 10,000 events per sample.

-

Use a linear scale for the DNA content histogram.

-

-

Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

-

Conclusion and Future Directions

This compound has evolved from its role as a simple negative control to a bioactive lipid of interest in its own right. While it does not participate in the canonical ceramide-induced pathways of apoptosis and cell cycle arrest, it is an inducer of autophagy. The primary mechanism appears to be the induction of ER stress and subsequent inhibition of the mTORC1 pathway.

This guide highlights that the signaling landscape of sphingolipids is highly nuanced, with a single double bond dictating the switch between pro-death and pro-survival/homeostatic cellular programs. For researchers and drug development professionals, this compound remains an indispensable tool for dissecting ceramide-specific signaling. Furthermore, its ability to induce autophagy opens up new avenues for investigation, particularly in contexts where modulation of autophagy is therapeutically desirable.

Future research should focus on identifying the direct molecular targets of this compound to understand precisely how it initiates the ER stress response. Elucidating the full complement of proteins that interact with dihydroceramides will be key to unlocking the full therapeutic potential of modulating this unique class of sphingolipids.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

The Enigmatic Precursor: A Technical Guide to the Discovery and History of C2 Dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C2 Dihydroceramide (B1258172) (N-acetylsphinganine) has long occupied a unique niche in the landscape of lipid biology, primarily serving as a critical negative control in the study of its bioactive counterpart, C2 ceramide. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of C2 dihydroceramide. Initially dismissed as a biologically inert precursor in the de novo sphingolipid synthesis pathway, emerging research has begun to illuminate its subtle yet significant roles in cellular processes. This document details the key experiments that have defined its function, presents quantitative data comparing its effects to C2 ceramide, and provides comprehensive experimental protocols for its study. Furthermore, it visualizes the core signaling pathways influenced by these lipids, offering a valuable resource for researchers and professionals in drug development and cellular biology.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the broader investigation of sphingolipids, a class of lipids first identified by Johann L.W. Thudichum in the 1880s. For much of the 20th century, sphingolipids were primarily considered structural components of cell membranes. The paradigm shifted dramatically in the latter half of the century with the discovery of ceramide as a potent second messenger involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.

The synthesis of short-chain, cell-permeable ceramide analogs, such as C2 ceramide (N-acetylsphingosine), was a pivotal development that allowed researchers to directly probe the intracellular functions of ceramides. In these studies, a crucial control was needed: a molecule structurally similar to C2 ceramide but lacking its specific biological activity. This led to the widespread use of this compound.

The key structural difference between C2 ceramide and this compound lies in the sphingoid backbone. C2 ceramide possesses a 4,5-trans double bond, while this compound has a saturated sphinganine (B43673) backbone.[1] This seemingly minor difference is responsible for the profound disparity in their biological effects. The absence of this double bond in this compound was consistently shown to abrogate the pro-apoptotic and anti-proliferative effects observed with C2 ceramide in numerous cell types.[2][3]

For decades, this compound was therefore relegated to the role of an "inactive" control. However, the discovery that certain therapeutic agents, such as the synthetic retinoid fenretinide, could elevate intracellular levels of dihydroceramides sparked renewed interest in their potential biological functions.[1] This has led to a more nuanced understanding of dihydroceramides, including the C2 variant, suggesting they may not be entirely inert but could participate in distinct cellular processes such as autophagy.[4]

Comparative Biological Activity: this compound vs. C2 Ceramide

The vast majority of studies highlight the contrasting effects of this compound and C2 ceramide, particularly in the context of programmed cell death.

Table 1: Quantitative Comparison of Apoptotic Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Squamous Carcinoma (HSC-I) | C2-ceramide | Dose-dependent | Induction of apoptosis | [3] |

| Human Squamous Carcinoma (HSC-I) | C2-dihydroceramide | Not specified | No apoptotic morphology | [3] |

| Human Colon Cancer (HCT-116) | C2-ceramide | Not specified | Induction of apoptosis | [5] |

| Human Colon Cancer (HCT-116) | C2-dihydroceramide | Not specified | No effect on apoptosis | [5] |

| Human Leukemia (HL-60) | C2-ceramide | > C2-homo-ceramide | Highest apoptotic activity | [6] |

| Human Leukemia (HL-60) | C2-dihydroceramide homologues | Not specified | Less active than C2-ceramide | [6] |

Table 2: Effects on Cellular Signaling and Viability

| Parameter | C2-ceramide Effect | C2-dihydroceramide Effect | Reference |

| Cell Viability (HSC-I cells) | Toxic in a dose-dependent manner | No significant effect | [3] |

| Ceramide Channel Formation | Forms channels in mitochondrial outer membrane | Inhibits ceramide channel formation | [7] |

| Insulin Signaling (Muscle Cells) | Inhibits insulin-induced PKB/Akt activity | No effect | [8] |

Signaling Pathways

The differential effects of C2 ceramide and this compound can be attributed to their distinct interactions with key cellular signaling pathways.

De Novo Sphingolipid Synthesis

This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide. The final step in ceramide synthesis is the introduction of a 4,5-trans double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DES).

De Novo Sphingolipid Synthesis Pathway.

Apoptosis Signaling

C2 ceramide is a well-established inducer of apoptosis. One of its mechanisms of action is the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. In contrast, this compound has been shown to inhibit this channel formation, thereby antagonizing ceramide-induced apoptosis.

Opposing Roles in Apoptosis Signaling.

Autophagy and ER Stress

While this compound is largely inactive in apoptosis, some studies suggest it may play a role in autophagy, a cellular process of degradation and recycling. Accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress, which in turn can trigger autophagy through pathways involving mTOR.

References

- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Video: The TUNEL Assay [jove.com]

- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. resources.amsbio.com [resources.amsbio.com]

C2 Dihydroceramide vs. C2 Ceramide: A Technical Guide to Differential Biological Activity

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

Ceramides are critical bioactive sphingolipids that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The seemingly minor structural difference between ceramide and its precursor, dihydroceramide (B1258172)—the presence of a C4-trans-double bond in the sphingoid backbone—confers dramatically different biological activities. This technical guide provides an in-depth comparison of the cellular activities of the cell-permeable analogs, C2 ceramide (N-acetylsphingosine) and C2 dihydroceramide (N-acetylsphinganine). While C2 ceramide is a potent modulator of key signaling pathways that drive cells towards apoptosis and cell cycle arrest, this compound is largely considered biologically inactive and often serves as a negative control. Understanding these differences is paramount for accurately interpreting experimental results and for the development of targeted therapeutics that modulate sphingolipid metabolism.

The Core Structural Distinction

The fundamental difference between C2 ceramide and this compound lies in the saturation of the sphingoid base. C2 ceramide possesses a critical 4,5-trans-double bond, whereas this compound has a fully saturated sphinganine (B43673) backbone.[1][2][3] This single double bond is essential for the majority of the signaling functions attributed to ceramides.[4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Localization of C2 Dihydroceramide (B1258172)

Abstract

Dihydroceramides (dhCer) are crucial metabolic intermediates in the de novo synthesis of all sphingolipids. For many years, they were considered biologically inactive precursors to the more extensively studied ceramides (B1148491) (Cer). However, emerging research has begun to shed light on their distinct biological roles, often antagonistic to those of ceramides. C2 dihydroceramide (N-acetyldihydrosphingosine), a short-chain, cell-permeable analog, is a vital tool for investigating these functions. Its primary localization and site of synthesis is the Endoplasmic Reticulum (ER), from which it can be transported to the Golgi apparatus for further metabolism. Unlike its unsaturated counterpart, C2 ceramide, this compound does not typically accumulate in mitochondria or induce apoptosis. This guide provides a comprehensive overview of the subcellular localization of this compound, the experimental methodologies used to study it, and its role in key signaling pathways.

Principal Sites of Subcellular Localization

The distribution of this compound within the cell is tightly linked to the compartmentalization of sphingolipid metabolism. Its journey begins in the Endoplasmic Reticulum and proceeds to the Golgi apparatus, with its presence (or relative absence) in other organelles like the mitochondria being critical to its biological function.

Endoplasmic Reticulum (ER)

The ER is the primary site of de novo sphingolipid biosynthesis and, therefore, the main location for dihydroceramide synthesis.[1][2][3] The process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of sphinganine (B43673).[1] Six distinct ceramide synthase (CerS) enzymes then acylate sphinganine to produce dihydroceramides of varying acyl chain lengths.[1]

The final step in ceramide synthesis, the introduction of a 4,5-trans double bond into the sphingoid backbone, is catalyzed by the enzyme dihydroceramide desaturase (DEGS1), which is also localized to the ER.[4][5] Consequently, the ER is the central hub for this compound's existence. Studies in Drosophila have shown that the loss of dihydroceramide desaturase function leads to the accumulation of dihydroceramides in the ER, causing severe ER expansion and cellular stress, which disrupts glial function and nervous system development.[5] This suggests that the retention of dihydroceramide in the ER is a pathological event.[5]

Golgi Apparatus

Following synthesis in the ER, this compound is transported to the Golgi apparatus to be converted into more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramide.[6][7] This transport is a highly regulated and stereoselective process.[6][7] Studies using fluorescently labeled NBD-dihydroceramide analogs (C6-NBD-DH-Cer) have demonstrated that only the natural D-erythro stereoisomer is effectively transported to the Golgi.[6][7] Other stereoisomers tend to accumulate in the endoplasmic reticulum.[6][7] This stereoselectivity suggests that the trafficking of dihydroceramide from the ER to the Golgi is a protein-mediated event rather than simple vesicular flow.[6][7] The ceramide transfer protein (CERT) is known to transport long-chain ceramides from the ER to the Golgi, but its role in short-chain dihydroceramide transport is less defined.[3][8]

Mitochondria

A significant body of research has focused on the role of ceramides in inducing apoptosis by permeabilizing the mitochondrial outer membrane.[9][10] In this context, this compound is consistently shown to be either inactive or inhibitory. While C2 ceramide can form large, stable channels in mitochondrial membranes, leading to the release of pro-apoptotic proteins like cytochrome c, this compound lacks this channel-forming ability.[9][10][11] Experiments using isolated mitochondria have shown that this compound does not induce the permeability increase or cytochrome c release seen with C2 ceramide.[9][12] In fact, some studies indicate that dihydroceramide can antagonize ceramide-induced apoptosis by interfering with the formation of ceramide channels in the mitochondrial outer membrane.[13][14] Healthy rat liver mitochondria naturally contain higher levels of dihydroceramide than ceramide, further supporting its role as a non-apoptotic lipid in this organelle.[12]

Signaling Pathways and Biological Roles

The specific subcellular localization of this compound dictates its involvement, or lack thereof, in various signaling cascades.

Apoptosis and Membrane Permeability

The key structural difference between ceramide and dihydroceramide—the absence of the 4,5-trans double bond in dihydroceramide—dramatically reduces its apoptogenic and channel-forming activities.[10][11] C2 ceramide is known to destabilize membranes, causing leakage, fusion, and vesiculation.[10][11] In contrast, this compound has minimal effect on membrane stability and does not form pores even at concentrations 25 times greater than effective concentrations of C2 ceramide.[11][15] This fundamental difference explains why this compound fails to induce the release of cytochrome c from mitochondria and is often considered an inactive control in apoptosis studies.[9][10]

Insulin (B600854) Signaling

Ceramides are well-known inhibitors of insulin signaling pathways, contributing to insulin resistance. They can interfere with the activity of protein kinase B (PKB)/Akt.[1] Short-chain C2 ceramide effectively inhibits insulin-induced Akt activity in muscle cells.[1] However, in the same system, this compound has no effect on this pathway, highlighting a clear divergence in their signaling roles.[1]

ER Homeostasis

While often viewed as inactive, the accumulation of dihydroceramide is not a benign event. As demonstrated in genetic studies, a buildup of dihydroceramide within the ER due to deficient desaturase activity leads to ER stress and morphological changes, ultimately causing cellular dysfunction.[5] This indicates that while it may not actively participate in signaling in the same manner as ceramide, maintaining its proper metabolic flux is critical for cellular health, particularly for the homeostasis of the ER.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies comparing the effects of this compound and C2 ceramide.

Table 1: Comparative Effects on Membrane Permeability

| Compound | Concentration / Ratio | Effect | Reference |

| C2 Ceramide | 5 µM | Forms large, stable channels in planar phospholipid membranes. | [10][11] |

| This compound | 120 µM (24x higher) | Results in only a few, transient, low-conductance pores. | [11] |

| C2 Ceramide | Ceramide:Lipid Ratio = 0.2 | Causes ~3% leakage of 6-carboxyfluorescein (B556484) from lipid vesicles. | [15] |

| C2 Ceramide | Ceramide:Lipid Ratio = 10 | Causes nearly total (~100%) leakage from lipid vesicles. | [15] |

| This compound | Ceramide:Lipid Ratio = 10 | Causes ~3% leakage, equivalent to C2-Cer at a 50x lower ratio. | [15] |

Table 2: Comparative Effects on Mitochondrial Function

| Compound | Concentration | Effect on Isolated Mitochondria | Reference |

| C2 Ceramide | 20 µM | Induces cytochrome c release. | [9][12] |

| This compound | 20 µM | Does not induce cytochrome c release. | [12] |

| C2 Ceramide | 29 nmol | Induces permeabilization of the mitochondrial outer membrane. | [13] |

| This compound | 29 nmol | Inhibits C2 ceramide-induced permeabilization of the mitochondrial outer membrane. | [13] |

Experimental Protocols

The study of this compound localization relies on a combination of advanced microscopy, biochemical, and analytical techniques.

Fluorescence Microscopy for Subcellular Localization

This method is used to visualize the distribution of lipids within a cell.

-

Principle: A fluorescent tag, such as Nitro-2-1,3-benzoxadiazol-4-yl (NBD), is attached to a short acyl chain (e.g., C6) of dihydroceramide. Cells are incubated with this fluorescent analog, which is then incorporated into cellular membranes and metabolic pathways.

-

Protocol Outline (based on[6][7]):

-

Cell Culture: Plate cells (e.g., HT29, NRK, BHK) on glass coverslips and grow to sub-confluence.

-

Incubation: Incubate cells with C6-NBD-dihydroceramide (typically 5 µM) in serum-free media at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Wash the cells with cold, serum-free media to remove excess fluorescent lipid.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Staining (Optional): Counterstain for specific organelles (e.g., using ER-Tracker™ or Golgi-Tracker™) if co-localization is being studied.

-

Mounting and Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence or confocal microscope with appropriate filter sets for NBD. The D-erythro isomer is expected to localize to the Golgi, while other isomers may be retained in the ER.[6][7]

-

Subcellular Fractionation and Lipid Quantification

This biochemical technique separates cellular organelles to quantify the amount of a specific lipid in each compartment.

-

Principle: Cells are lysed, and the resulting homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density. The lipid content of each fraction is then extracted and analyzed.

-

Protocol Outline (based on[2][4]):

-

Cell Lysis: Harvest cells and homogenize them in an isotonic buffer using a Dounce homogenizer to gently break the plasma membrane while leaving organelles intact.

-

Differential Centrifugation:

-

Low-speed spin (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER and Golgi fragments).

-

-

Density Gradient Separation (Optional): Further purify the microsomal fraction on a sucrose (B13894) or OptiPrep™ density gradient to separate ER from Golgi membranes.

-

Lipid Extraction: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch procedure.

-

Quantification: Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the mass of this compound in each organelle fraction.

-

Mass Spectrometry Imaging (MALDI-IMS)

This technique provides spatial information on lipid distribution directly from tissue sections.

-

Principle: A laser is used to desorb and ionize molecules from a tissue section that has been coated with an energy-absorbing matrix. A mass spectrometer then analyzes the ions, creating a map of the distribution of specific lipids (like dihydroceramides) across the tissue.[16][17]

-

Protocol Outline (based on[16][18]):

-

Tissue Preparation: Obtain fresh-frozen tissue sections and mount them on conductive slides.

-

Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section.

-

MALDI-IMS Analysis: Acquire mass spectra across the tissue surface in a grid-like pattern.

-

Data Processing: Generate ion intensity maps for the m/z value corresponding to this compound to visualize its spatial localization within the tissue's histology. On-tissue enzymatic digestion with ceramidase can be used to confirm the identity of ceramide and dihydroceramide species.[16][17]

-

Mandatory Visualizations

Conclusion

The cellular localization of this compound is intrinsically linked to its function as a biosynthetic precursor and its general lack of direct signaling activity compared to C2 ceramide. Synthesized and primarily residing in the Endoplasmic Reticulum, its transport to the Golgi is a critical, stereoselective step for the creation of complex sphingolipids. Its notable absence of channel-forming ability prevents it from accumulating in mitochondria and triggering apoptosis, making it an indispensable control for studying ceramide-mediated cell death. Understanding the precise trafficking and compartmentalization of this compound is essential for dissecting the complex and often opposing roles that different sphingolipids play in cellular health and disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Ceramide Metabolism Compartmentalized in the Endoplasmic Reticulum and Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Further characterization of rat dihydroceramide desaturase: tissue distribution, subcellular localization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Dihydroceramide biology. Structure-specific metabolism and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Mechanisms of Nonvesicular Ceramide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. science.umd.edu [science.umd.edu]

- 12. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

C2 Dihydroceramide in Membrane Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C2 dihydroceramide (B1258172) (N-acetyldihydrosphingosine) is a synthetic, cell-permeable analog of dihydroceramide, a key intermediate in the de novo sphingolipid biosynthetic pathway. For many years, C2 dihydroceramide, and dihydroceramides in general, were considered biologically inert precursors to their more bioactive counterparts, ceramides (B1148491).[1][2][3] This perception has evolved as recent studies have begun to uncover unique biological roles for dihydroceramides, distinct from ceramides.[1] This guide provides a comprehensive technical overview of this compound's role in membrane biology, its involvement in cellular signaling, and detailed experimental protocols for its study. We will explore its synthesis, metabolism, and its contrasting effects compared to C2-ceramide, with a focus on its utility as an experimental tool and its emerging biological functions.

Introduction to Dihydroceramides

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy.[1][2][4] The central hub of sphingolipid metabolism is ceramide. Dihydroceramides are the immediate precursors to ceramides in the de novo synthesis pathway, lacking the characteristic 4,5-trans double bond in the sphingoid backbone.[1][2] This structural difference is crucial for many of the biological activities attributed to ceramides.

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5][6] A series of enzymatic reactions leads to the formation of sphinganine, which is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide.[1][5] Dihydroceramide is subsequently desaturated by dihydroceramide desaturase (DES) to form ceramide.[1][5]

This compound: A Tool for Studying Sphingolipid Biology

Due to their structural similarity to ceramides, short-chain, cell-permeable dihydroceramide analogs like this compound are invaluable tools in dissecting the specific roles of the 4,5-trans double bond in ceramide-mediated signaling. This compound is often used as a negative control in experiments investigating the effects of C2-ceramide.[1]

Contrasting Effects with C2-Ceramide in Apoptosis

A significant body of research highlights the inability of this compound to induce apoptosis, in stark contrast to the pro-apoptotic effects of C2-ceramide. This suggests that the 4,5-trans double bond is essential for the apoptotic activity of short-chain ceramides.[7][8] Studies in human colon cancer cells and squamous cell carcinoma cell lines have shown that while C2-ceramide induces hallmarks of apoptosis such as DNA fragmentation and caspase activation, this compound has no such effect.[7][8][9] However, the role of endogenous dihydroceramides in apoptosis is more complex, with some studies suggesting they can counteract the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[1][10]

Role in Autophagy

The role of dihydroceramides in autophagy is an area of active investigation. Some studies have shown that exogenous, short-chain (C2) dihydroceramides can induce the formation of autophagosomes.[3] Inhibition of dihydroceramide desaturase 1 (DES1), which leads to an accumulation of dihydroceramides, has also been shown to increase sensitivity to autophagic stimuli.[3] However, other research indicates that dihydroceramide desaturase inhibitors can activate autophagy through both dihydroceramide-dependent and independent pathways, suggesting a complex regulatory mechanism.[11] In some cellular contexts, autophagy has been shown to be a protective mechanism against C2-ceramide-induced cell death.[12][13]

Impact on Membrane Properties

The structural difference between ceramide and dihydroceramide also influences their effects on the biophysical properties of cellular membranes.

Membrane Fluidity and Permeability

C2-ceramide has been shown to increase membrane fluidity and induce leakage from lipid vesicles, effects that are not observed with this compound.[14][15] In fact, C2-ceramide can induce a larger decrease in membrane anisotropy than the detergent Triton X-100, while this compound does not alter membrane fluidity.[14] This suggests that the 4,5-trans double bond is critical for the membrane-destabilizing properties of C2-ceramide.

Channel Formation

A key finding in ceramide biology is its ability to form large, stable pores in membranes, which is proposed as a mechanism for the release of pro-apoptotic factors like cytochrome c from mitochondria.[16][17] Both short-chain (C2) and long-chain (C16) ceramides can form these channels, whereas their dihydroceramide counterparts (C2 and C18-dihydroceramide) are ineffective at channel formation.[16]

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. Ceramides have been shown to induce the coalescence of lipid rafts into larger signaling platforms.[18][19] In yeast, C2-phytoceramide, a structural analog of mammalian ceramides, has been shown to disorganize lipid rafts and weaken the cell wall in a sterol-dependent manner.[20][21]

Data Presentation

Table 1: Comparative Effects of C2-Ceramide and this compound on Cellular Processes

| Cellular Process | C2-Ceramide Effect | This compound Effect | Key Findings |

| Apoptosis | Induces apoptosis in various cancer cell lines.[7][8] | Generally does not induce apoptosis.[7][8] | The 4,5-trans double bond is critical for the apoptotic activity of C2-ceramide.[7] |

| Platelet Aggregation | Inhibits ADP-induced platelet aggregation.[14][15] | No effect on ADP-induced platelet aggregation.[14] | The inhibitory effect of C2-ceramide is dependent on the ceramide-to-lipid ratio.[14][15] |

| Membrane Fluidity | Increases membrane fluidity.[14][15] | Does not alter membrane fluidity.[14] | C2-ceramide's effect on fluidity is greater than that of Triton X-100.[14] |

| Membrane Permeability | Induces leakage from lipid vesicles.[14][15] | Minimal to no leakage induced.[14] | C2-ceramide at a 10:1 ceramide:lipid ratio causes near-total leakage.[14] |

| Insulin (B600854) Signaling | Inhibits insulin-induced PKB/Akt activity in muscle cells.[1] | No effect on insulin-induced PKB/Akt activity.[1] | C2-ceramide can be metabolized to endogenous long-chain ceramides, which are responsible for the loss of insulin sensitivity.[22] |

| Autophagy | Can induce autophagy.[23][24] | Can induce autophagy.[3] | The role and mechanisms are context-dependent and can be either protective or lethal.[11][23] |

Experimental Protocols

Analysis of Sphingolipid Species by UHPLC/MS/MS

Objective: To quantify the intracellular content of various ceramide, sphingosine, and sphingosine-1-phosphate species.

Methodology:

-

Sample Homogenization: Homogenize cell samples in a buffer containing 0.25 mol/l sucrose, 25 mmol/l KCl, 50 mmol/l Tris, and 0.5 mmol/l EDTA, at a pH of 7.4.

-

Internal Standards: Immediately after homogenization, add a cocktail of internal standards (e.g., 17C-sphingosine, 17C-S1P, d17:1/8:0, d17:1/18:0, d17:1/18:1 ceramides).

-

Lipid Extraction: Perform lipid extraction using a suitable method, such as the Bligh and Dyer method.

-

Chromatographic Separation: Separate the lipid species using ultra-high-performance liquid chromatography (UHPLC) with a reverse-phase column.

-

Mass Spectrometric Detection: Detect and quantify the sphingolipid species using tandem mass spectrometry (MS/MS).[22]

Planar Lipid Bilayer Electrophysiology for Channel Formation

Objective: To assess the ability of this compound to form channels in a synthetic lipid membrane.

Methodology:

-

Membrane Formation: Form a planar lipid bilayer across a small aperture (e.g., 100 µm diameter) in a partition separating two aqueous compartments. A common lipid mixture is 1% (w/v) asolectin and 0.2% (w/v) cholesterol in hexane.

-

Aqueous Solution: Fill the compartments with an appropriate electrolyte solution (e.g., 1 M KCl, 1 mM MgCl2, 5 mM MES, pH 6.0).

-

Compound Addition: Add this compound (dissolved in a suitable vehicle like DMSO, final concentration typically up to 120 µM) to one or both compartments.

-

Electrophysiological Recording: Apply a constant voltage across the membrane (e.g., 9 mV) and record the current. The formation of discrete, stepwise increases in current indicates channel formation.[16][17]

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

Caption: The de novo sphingolipid biosynthesis pathway, highlighting the formation of dihydroceramide.

Ceramide Salvage Pathway

Caption: The ceramide salvage pathway, illustrating the recycling of sphingolipids.

Experimental Workflow for Investigating this compound Effects

Caption: A generalized experimental workflow for comparing the effects of C2-ceramide and this compound.

Conclusion and Future Directions

This compound remains an indispensable tool in the field of sphingolipid research, primarily for its role as a negative control to elucidate the specific functions of the 4,5-trans double bond in ceramide signaling. The consistent observation that this compound fails to replicate many of the membrane-altering and pro-apoptotic effects of C2-ceramide has solidified our understanding of ceramide's structure-activity relationship.

However, the emerging evidence for the distinct biological activities of endogenous dihydroceramides in processes like autophagy and the regulation of cell stress responses suggests that we are only beginning to scratch the surface of their physiological and pathological significance.[1][3] Future research should focus on delineating the specific signaling pathways modulated by different acyl-chain length dihydroceramides and their potential as therapeutic targets in diseases such as cancer and metabolic disorders. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry, will be crucial in unraveling the complex interplay between dihydroceramides, ceramides, and the broader sphingolipid network in membrane biology and cellular signaling.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroceramides: From Bit Players to Lead Actors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy inhibits C2-ceramide-mediated cell death by decreasing the reactive oxygen species levels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Membrane-destabilizing properties of C2-ceramide may be responsible for its ability to inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. science.umd.edu [science.umd.edu]

- 17. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. C2-phytoceramide perturbs lipid rafts and cell integrity in Saccharomyces cerevisiae in a sterol-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous C2 Dihydroceramide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Concepts, Experimental Protocols, and Signaling Pathways of Endogenous C2 Dihydroceramide (B1258172) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dihydroceramides, including the short-chain species C2 dihydroceramide (N-acetyl-sphinganine), are crucial metabolic intermediates in the de novo synthesis of all sphingolipids. Historically considered biologically inert precursors to their unsaturated counterparts, ceramides (B1148491), recent research has unveiled distinct and significant roles for dihydroceramides in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound, with a focus on its cellular levels, metabolic pathways, and key functions. This document is intended to serve as a valuable resource for professionals in cellular biology, lipid research, and drug development.

While endogenous levels of this compound are generally very low and often below the limit of detection of many analytical methods, its accumulation under specific pathological conditions or through pharmacological intervention has been shown to have profound biological consequences. This guide will delve into the methodologies used to study this compound, its known signaling roles, and its potential as a therapeutic target.

Data Presentation: Cellular Levels of Dihydroceramides

Quantitative data on the absolute basal levels of endogenous this compound in various cell lines is scarce in the literature, likely due to its low abundance. However, numerous studies have quantified the accumulation of various dihydroceramide species, including short-chain ones, upon the inhibition of dihydroceramide desaturase 1 (DES1), the enzyme responsible for converting dihydroceramides to ceramides. The following table summarizes representative data on the changes in dihydroceramide levels under such conditions.

| Cell Line | Treatment | Fold Increase in Dihydroceramides (Total or Specific) | Reference |

| Human Neuroblastoma (SH-SY5Y) | Fenretinide (DES1 inhibitor) | Significant increase in total dihydroceramides | [1] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | GT-11 (DES1 inhibitor) + Sphinganine (B43673) | Significant increase in various dihydroceramide species | [2] |

| Glioma Cells | Δ9-tetrahydrocannabinol (THC) | Increase in the dihydroceramide/ceramide ratio in the ER | [1] |

| Prostate Cancer Cells | Fenretinide | Accumulation of endogenous dihydroceramides | [3] |

Signaling Pathways Involving Dihydroceramides

The accumulation of dihydroceramides, including this compound, has been linked to the modulation of several key signaling pathways, most notably autophagy and apoptosis. Unlike C2-ceramide, which is a well-established inducer of apoptosis, C2-dihydroceramide is often considered non-apoptotic and in some contexts, may even have pro-survival effects.

Autophagy Induction

A growing body of evidence indicates that an increase in cellular dihydroceramide levels can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins. This can be a pro-survival mechanism under cellular stress, but can also lead to a form of programmed cell death.

Role in Apoptosis

While C2-ceramide is a potent inducer of apoptosis, C2-dihydroceramide generally lacks this activity.[1][4][5] This distinction is often attributed to the absence of the 4,5-trans double bond in the sphinganine backbone of dihydroceramide, which is crucial for the pro-apoptotic signaling of ceramide. Some studies suggest that dihydroceramides may even counteract ceramide-induced apoptosis.

Experimental Protocols

Accurate quantification of endogenous this compound requires robust experimental protocols for lipid extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol is a general guideline and may need optimization depending on the cell type and the specific lipid of interest.

Reagents:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (e.g., C17-dihydroceramide)

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a known volume of PBS and transfer to a glass tube.

-

Add a known amount of the internal standard to each sample.

-

Add methanol and chloroform to the cell suspension to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Quantification of this compound

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a higher aqueous percentage to a high organic percentage to resolve short-chain dihydroceramides.

-

Flow Rate: 0.2-0.4 mL/min.

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (d18:0/2:0): Precursor ion [M+H]+ -> Product ion (e.g., corresponding to the sphinganine backbone).

-

Internal Standard (e.g., C17 Dihydroceramide): Precursor ion [M+H]+ -> Product ion.

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.

Conclusion

This compound, while present at low endogenous levels, is an important player in the complex network of sphingolipid metabolism. Its accumulation, often a consequence of dihydroceramide desaturase inhibition, can significantly impact cellular signaling, particularly in the regulation of autophagy. The lack of a pro-apoptotic effect, in stark contrast to C2-ceramide, highlights the critical role of the 4,5-trans double bond in sphingolipid bioactivity.

For researchers and drug development professionals, understanding the nuances of dihydroceramide metabolism and signaling is crucial. The development of highly sensitive analytical techniques will be key to further elucidating the precise roles of endogenous short-chain dihydroceramides in health and disease. The methodologies and pathway diagrams provided in this guide offer a foundational resource for navigating this exciting and rapidly evolving field of research.

References

- 1. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Turnover of endogenous ceramide in cultured normal and Farber fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

C2 dihydroceramide as a bioactive lipid precursor

An In-depth Technical Guide to C2 Dihydroceramide (B1258172) as a Bioactive Lipid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

For many years, dihydroceramides were largely regarded as biologically inert metabolic intermediates in the de novo synthesis of ceramides (B1148491). However, a growing body of evidence over the last decade has illuminated their distinct and significant roles in a multitude of cellular processes. As the direct precursors to ceramides, the balance between dihydroceramides and ceramides is critical, and its disruption is implicated in various pathologies, from cancer to metabolic diseases. This technical guide provides a comprehensive overview of C2 dihydroceramide, a key cell-permeable analog used in research, focusing on its role as a bioactive lipid precursor. We will delve into its synthesis, its contrasting functions compared to C2 ceramide, the signaling pathways it modulates, and detailed experimental protocols for its study.

Introduction to Dihydroceramides

Sphingolipids are a major class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules.[1] The central pathway for their production is the de novo sphingolipid biosynthesis, an evolutionarily conserved process occurring in the endoplasmic reticulum (ER).[1] In this pathway, dihydroceramide (dhCer) is the immediate precursor to ceramide (Cer), differing only by the absence of a C4-5 trans-double bond in the sphingoid backbone.[2][3] While ceramides are well-established mediators of cellular stress, apoptosis, and growth arrest, dihydroceramides were historically considered inactive.[1][4][5]

The use of short-chain, cell-permeable analogs like N-acetyl-D-erythro-sphinganine (this compound) has been instrumental in dissecting these roles. Initial studies frequently used this compound as a negative control, as it failed to induce apoptosis or inhibit cell growth in the way C2 ceramide did.[3][6][7] However, recent research, often employing pharmacological inhibitors of the enzyme dihydroceramide desaturase (DES), has shown that the accumulation of endogenous dihydroceramides, including species acylated with long chains, triggers distinct biological responses such as autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][3][8] This guide focuses on this compound as a tool and a representative of this emerging class of bioactive lipids.

The De Novo Sphingolipid Biosynthesis Pathway